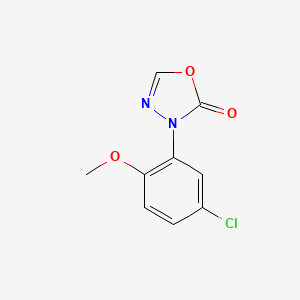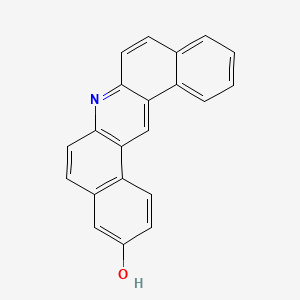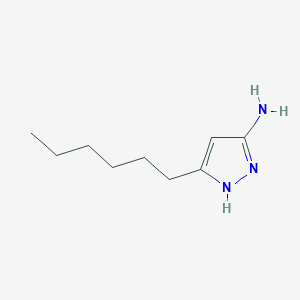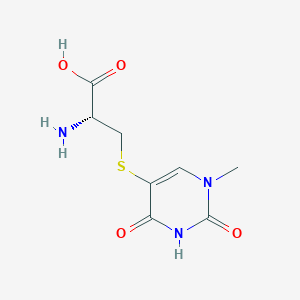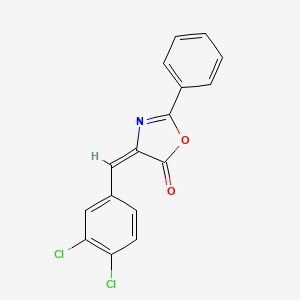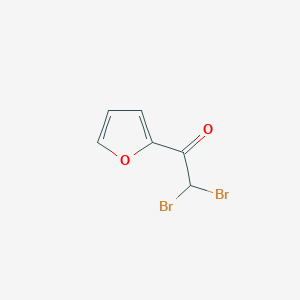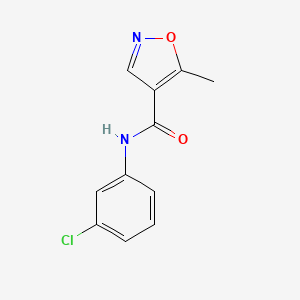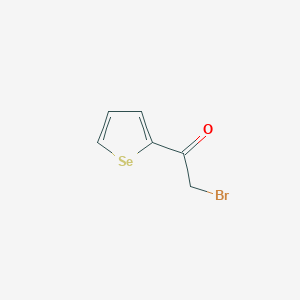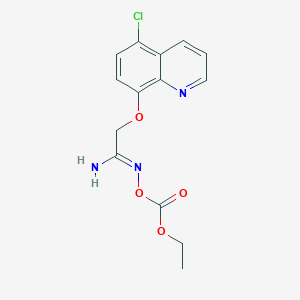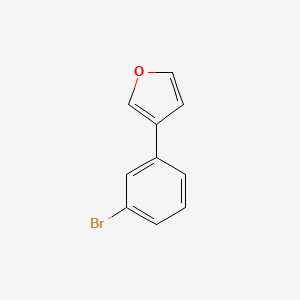
2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide typically involves the nitration of benzofuran derivatives followed by acylation. One common method involves the selective bromination of 3-arylbenzofurans, followed by substitution of the halogen with a nitro group . The reaction conditions often include the use of bromine in acetic acid or dichloromethane at temperatures ranging from 0 to 30°C. The subsequent acylation step involves the reaction of the nitrobenzofuran derivative with 2,2-dichloroacetamide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to optimize the nitration and acylation processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-N-(2,6-dimethyl-phenyl)-acetamide: Another dichloroacetamide derivative with different substituents.
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide is unique due to its specific combination of a benzofuran ring with dichloroacetamide and nitro functional groups
Eigenschaften
CAS-Nummer |
71591-05-4 |
|---|---|
Molekularformel |
C10H6Cl2N2O4 |
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
2,2-dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C10H6Cl2N2O4/c11-8(12)9(15)13-7-5-3-1-2-4-6(5)18-10(7)14(16)17/h1-4,8H,(H,13,15) |
InChI-Schlüssel |
BOCMBTKPMHZAKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


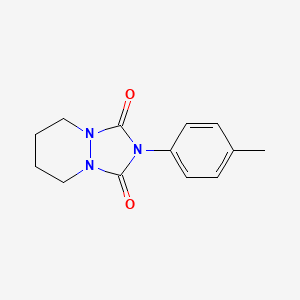
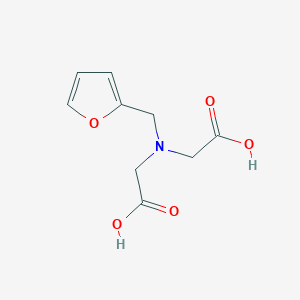
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

